

"2-Iodo-5-(m-tolyl)oxazole CAS number and IUPAC name"

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Compound of Interest

Compound Name: 2-Iodo-5-(m-tolyl)oxazole

Cat. No.: B15328960

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Technical Guide: 2-Iodo-5-(m-tolyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Core Section: 2-Iodo-5-(m-tolyl)oxazole - Synthesis, Characterization, and Biological Context

This technical guide provides an in-depth overview of **2-Iodo-5-(m-tolyl)oxazole**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide presents a detailed, plausible synthetic route, predicted analytical data based on analogous compounds, and an exploration of potential biological activity by examining related structures.

Chemical Identity

While a specific CAS (Chemical Abstracts Service) number for **2-Iodo-5-(m-tolyl)oxazole** is not readily available in public databases, its chemical structure and nomenclature are well-defined.

Parameter	Value
IUPAC Name	2-Iodo-5-(3-methylphenyl)oxazole
Molecular Formula	C ₁₀ H ₈ INO
Molecular Weight	285.08 g/mol
SMILES	<chem>Cc1cccc(c1)c2cnco2I</chem>

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of **2-Iodo-5-(m-tolyl)oxazole**, extrapolated from data for structurally similar 5-aryloxazoles and 2-iodooxazoles.

Spectroscopy	Expected Peaks/Signals
¹ H NMR (CDCl ₃)	δ ~7.5-7.8 (m, Ar-H), δ ~7.1-7.4 (m, Ar-H), δ ~7.0 (s, 1H, oxazole C4-H), δ ~2.4 (s, 3H, Ar-CH ₃)
¹³ C NMR (CDCl ₃)	δ ~150-160 (C5-oxazole), δ ~138-140 (C-Ar), δ ~120-130 (CH-Ar), δ ~125 (C4-oxazole), C2-Iodo signal may be broad or unobserved, δ ~21 (CH ₃)
IR (KBr, cm ⁻¹)	~3100 (C-H, aromatic), ~1600 (C=C, aromatic), ~1550 (C=N, oxazole), ~1100 (C-O-C, oxazole)
Mass Spec. (EI)	M ⁺ at m/z 285, prominent fragment at m/z 158 ([M-I] ⁺)

Experimental Protocols

A two-step synthesis is proposed for **2-Iodo-5-(m-tolyl)oxazole**, commencing with the formation of the oxazole ring via the Van Leusen reaction, followed by iodination at the 2-position.

Step 1: Synthesis of 5-(m-tolyl)oxazole

The Van Leusen oxazole synthesis provides a robust method for the formation of 5-substituted oxazoles from aldehydes.^[1]

Materials:

- m-Tolualdehyde
- Tosylmethyl isocyanide (TosMIC)
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of m-tolualdehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (1.5 eq).
- Stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure.
- Partition the residue between dichloromethane and water.
- Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-(m-tolyl)oxazole.

Step 2: Synthesis of 2-Iodo-5-(m-tolyl)oxazole

The introduction of iodine at the 2-position of the oxazole ring can be achieved via a metalation-iodination sequence.^[2]

Materials:

- 5-(m-tolyl)oxazole
- n-Butyllithium (n-BuLi) in hexanes
- Iodine (I₂)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Sodium thiosulfate (Na₂S₂O₃) solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

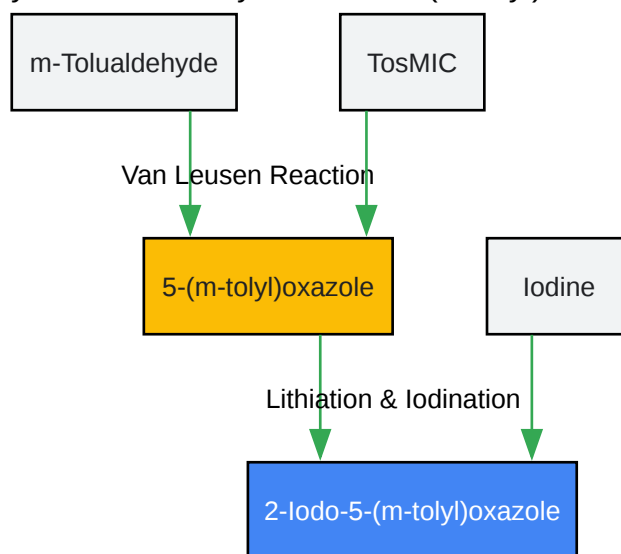
- Dissolve 5-(m-tolyl)oxazole (1.0 eq) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
- Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
- Stir the mixture at -78 °C for 1 hour.

- Add a solution of iodine (1.2 eq) in anhydrous tetrahydrofuran dropwise at -78 °C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the mixture with diethyl ether.
- Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield **2-Iodo-5-(m-tolyl)oxazole**.

Mandatory Visualizations

Synthetic Workflow

Synthetic Pathway to 2-Iodo-5-(m-tolyl)oxazole

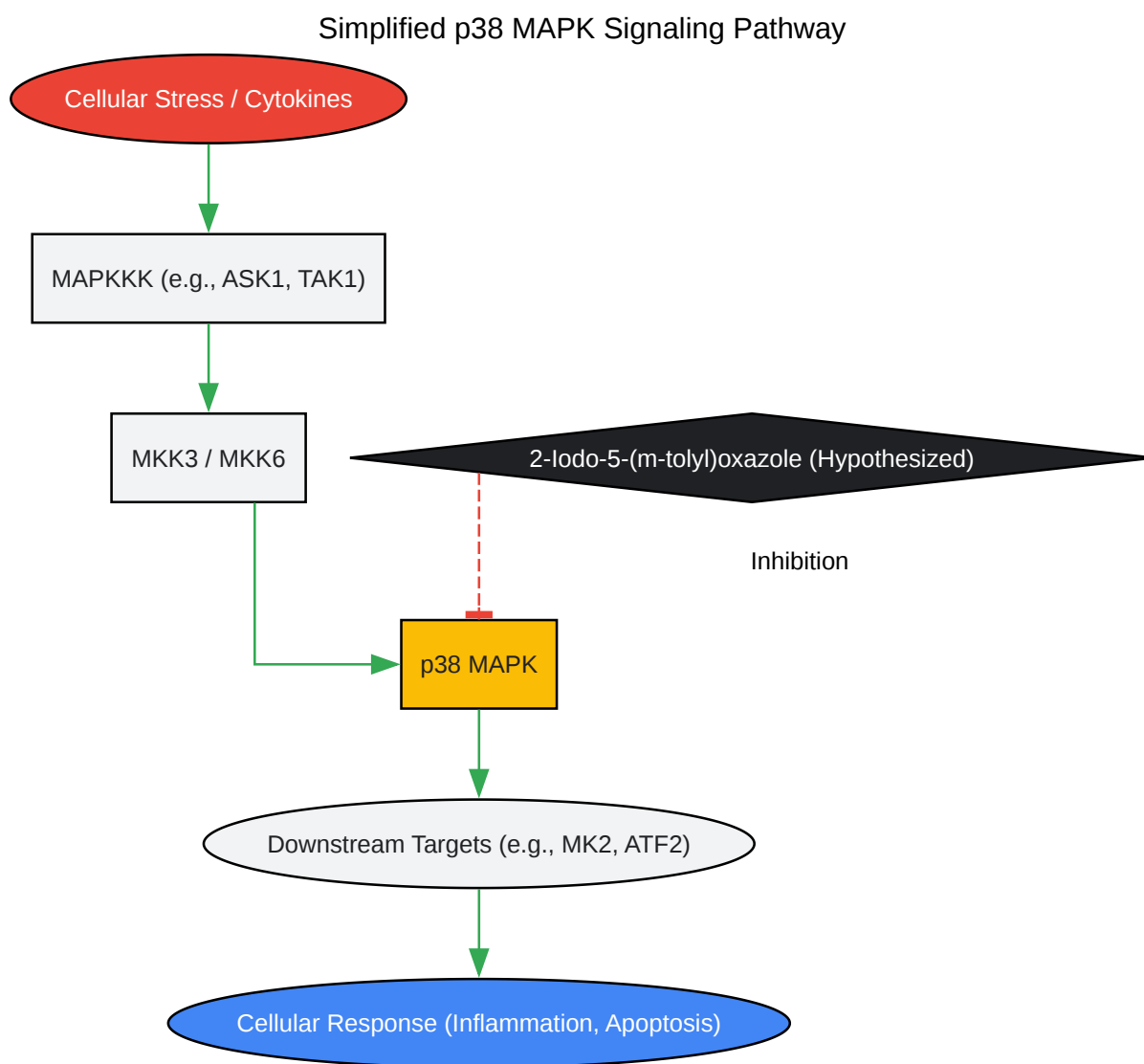


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Caption: Proposed two-step synthesis of **2-Iodo-5-(m-tolyl)oxazole**.

Potential Signaling Pathway

Some 2-iodo-oxazole derivatives have been investigated for their anticancer properties, with evidence suggesting the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] This pathway is involved in cellular responses to stress and plays a role in inflammation and apoptosis.



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Caption: Hypothesized inhibition of the p38 MAPK pathway.

Concluding Remarks

This technical guide provides a foundational understanding of **2-Iodo-5-(m-tolyl)oxazole** for research and development purposes. The proposed synthetic route offers a viable starting point for its preparation, and the predicted analytical data will aid in its characterization. The exploration of the p38 MAPK pathway as a potential biological target, based on related compounds, suggests a promising avenue for future investigation into the therapeutic applications of this and similar oxazole derivatives. Further experimental validation is necessary to confirm these hypotheses.

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